4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H11ClN2O2S and its molecular weight is 306.76. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions The crystal structure of 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine showcases a three-dimensional network stabilized by π–π interactions. This structure is crucial for understanding the compound's potential in facilitating interactions in molecular assemblies and designing new materials with specific properties (Selig et al., 2009).
Synthetic Utility and Chemical Reactions This compound plays a pivotal role in synthetic chemistry, serving as a precursor or intermediary in various chemical reactions. It has been involved in the sulfenylation of pyrroles and indoles, indicating its usefulness in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Gilow et al., 1991). Additionally, it has been used in palladium-catalyzed decarboxylative Suzuki and Heck couplings, demonstrating its versatility in forming carbon-carbon bonds, a cornerstone in the construction of complex organic molecules (Suresh et al., 2013).
Antiviral Activity Research into the antiviral activity of derivatives of 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-d]pyrimidines, specifically targeting human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), showcases the potential therapeutic applications of this compound. Although the effectiveness against these viruses was limited, the exploration opens pathways for the development of novel antiviral agents (Saxena et al., 1988).
Catalysis and Green Chemistry The compound's derivatives have been explored in the context of green chemistry, specifically in catalysis and the development of environmentally benign synthetic pathways. For example, its utilization in the synthesis of pyrroles and indoles with potential as catalytic agents underscores the relevance of this compound in promoting sustainable chemical processes (Janosik et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups .
Biochemical Pathways
Related compounds have been implicated in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions . This could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have shown a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
The suzuki–miyaura cross-coupling reaction, which similar compounds are involved in, is known for its environmentally benign nature , suggesting that environmental factors could potentially impact the action of this compound.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMAALRPFEDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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